![molecular formula C11H4Cl5NO2 B1206349 Pyrrolomycin D CAS No. 81910-07-8](/img/structure/B1206349.png)
Pyrrolomycin D
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Overview
Description
Pyrrolomycin D is a natural product found in Streptomyces and Streptomyces fumanus with data available.
Scientific Research Applications
Antibacterial Activity
1. Spectrum of Activity
Pyrrolomycin D exhibits potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Studies have reported a minimum inhibitory concentration (MIC) as low as 1 ng/ml against S. aureus, indicating its high potency . The compound's effectiveness is attributed to its ability to disrupt the proton gradient across bacterial membranes, leading to membrane depolarization and uncoupling oxidative phosphorylation .
2. Mechanism of Action
The primary mechanism by which this compound exerts its antibacterial effects involves protonophoric activity. It functions by dissipating the proton motive force necessary for ATP synthesis in bacteria, ultimately leading to cell death . This mechanism is particularly effective against biofilms formed by staphylococci, which are often resistant to conventional antibiotics .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (ng/ml) | MBC (µg/ml) | Activity Type |
---|---|---|---|
Staphylococcus aureus | 1 | Low µg/ml | Gram-positive |
Enterococcus faecalis | 5 | Low µg/ml | Gram-positive |
Escherichia coli ΔtolC | 25 | Low µg/ml | Gram-negative mutant |
Antibiofilm Properties
This compound has shown significant antibiofilm activity, making it a candidate for treating infections associated with biofilms. Research indicates that it can inhibit biofilm formation at concentrations as low as 0.09 µM, surpassing the effectiveness of many other antibiotics . The selectivity index of this compound exceeds 1000, suggesting a favorable safety profile for potential clinical use .
Anthelmintic Applications
In addition to its antibacterial properties, this compound has been evaluated for its anthelmintic activity. A study demonstrated that crude extracts containing this compound were effective against nematodes such as Haemonchus contortus, achieving over 90% clearance in animal models . However, purified this compound alone did not exhibit significant activity against this parasite at certain dosages, highlighting the need for further investigation into its formulation and delivery methods .
Table 2: Anthelmintic Activity of Pyrrolomycin Compounds
Compound | Dosage (mg/jird) | Percentage Clearance (%) |
---|---|---|
Dioxapyrrolomycin | 0.33 | 90.9 |
Pyrrolomycin C | 0.11 | 0 |
This compound | 0.11 | 0 |
Case Studies and Research Findings
1. In Vivo Studies
In vivo studies have demonstrated that this compound displays moderate cytotoxicity in animal models but has shown promising results in combating bacterial infections and biofilms. For instance, a study involving E. coli ΔtolC mutants revealed that resistance mechanisms could be linked to genetic rearrangements affecting outer membrane channels .
2. Resistance Mechanisms
Understanding the resistance mechanisms to this compound is crucial for optimizing its use in clinical settings. Research indicates that certain bacterial strains can develop resistance through genetic mutations that enhance their ability to expel the antibiotic from their cells .
3. Synthetic Analogues
Recent advancements in synthetic chemistry have led to the development of nitro-substituted pyrrolomycins aimed at reducing cytotoxicity while maintaining or enhancing antibacterial activity . These analogues are currently under investigation for their potential as safer alternatives in therapeutic applications.
Properties
CAS No. |
81910-07-8 |
---|---|
Molecular Formula |
C11H4Cl5NO2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H4Cl5NO2/c12-3-1-4(9(18)5(13)2-3)10(19)8-6(14)7(15)11(16)17-8/h1-2,17-18H |
InChI Key |
IJODRMYZNYTFTC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
Key on ui other cas no. |
81910-07-8 |
Synonyms |
pyrrolomycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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